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Compound of Interest

Compound Name: Hdac6-IN-11

Cat. No.: B12396341 Get Quote

Disclaimer: No specific information was found for a compound designated "Hdac6-IN-11." The

following application notes and protocols are a generalized guide based on published in vivo

studies of various selective Histone Deacetylase 6 (HDAC6) inhibitors. Researchers should

optimize these protocols for their specific inhibitor and experimental model.

These notes are intended for researchers, scientists, and drug development professionals

working on the in vivo evaluation of HDAC6 inhibitors.

Introduction to HDAC6 Inhibition
Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family, primarily located in

the cytoplasm.[1][2][3] Unlike other HDACs that mainly target nuclear histones, HDAC6

deacetylates non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90

(HSP90).[2][4] This activity implicates HDAC6 in various cellular processes, including protein

trafficking, cell migration, and stress responses.[4] Inhibition of HDAC6 is a promising

therapeutic strategy for a range of diseases, including cancer and neurodegenerative

disorders.[4][5] Selective HDAC6 inhibitors are expected to have a better safety profile than

pan-HDAC inhibitors due to the non-lethal phenotype of HDAC6 knockout mice.[1]
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The following table summarizes in vivo administration and dosing information for several

reported HDAC6 inhibitors. This data can serve as a starting point for designing in vivo studies

with new HDAC6 inhibitors.
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Inhibitor
Name

Animal
Model

Disease
Model

Route of
Administrat
ion

Dosage
Key
Findings

TO-1187
C57BL/6J

Mice

Pharmacodyn

amics Study

Intravenous

(IV)
5 mg/kg

60%

reduction in

HDAC6

levels in the

liver after 6

hours.

ST3595 N/A

Ovarian

Carcinoma

Xenograft

Oral (p.o.) N/A

Improved

antitumor

efficacy in

combination

with

paclitaxel.[6]

QTX125 N/A

Mantle Cell

Lymphoma

Xenograft

N/A N/A

Surpassed

the efficacy of

currently

available

HDAC6

inhibitors in

vivo.[1]

C1A N/A
Colon Tumor

Xenograft
Systemic N/A

Inhibited

tumor growth

by 78%.

AES-135 Mice

Orthotopic

Pancreatic

Cancer

N/A N/A

Prolonged

survival in the

mouse

model.

Romidepsin Mice

Social

Isolation

Stress

Intraperitonea

l (IP)

1 mg/kg,

once daily for

3 days

Rescued

aberrant

behavioral

responses.[7]
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MS-275 Mice

Social

Isolation

Stress

Intraperitonea

l (IP)

5 mg/kg,

once daily for

3 days

Confirmed

the

involvement

of Class I

HDACs in

stress

response.[7]

PB94 Mice
Neuropathic

Pain
N/A N/A

Ameliorated

neuropathic

pain.

Nexturastat A
C57BL/6

Mice
Melanoma N/A N/A

Increased

M1/M2

macrophage

ratio in the

tumor

microenviron

ment.[8][9]

FT895
C57BL/6

Mice
N/A N/A N/A

Enhanced the

anti-

inflammatory

M2

phenotype of

macrophages

.[8][9]

Experimental Protocols
Formulation of HDAC6 Inhibitors for In Vivo
Administration
The solubility of HDAC inhibitors can be challenging.[10] Below are common formulation

strategies for compounds with low water solubility. It is crucial to test the solubility and stability

of the specific HDAC6 inhibitor in the chosen vehicle.

Common Injection Formulations:
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DMSO/Tween 80/Saline:

Dissolve the HDAC6 inhibitor in 100% DMSO to create a stock solution.

For a final formulation of 10% DMSO, 5% Tween 80, and 85% saline:

Take 100 µL of the DMSO stock solution.

Add 50 µL of Tween 80 and mix thoroughly.

Add 850 µL of sterile saline (0.9% NaCl) and vortex to create a homogenous

suspension.

DMSO/PEG300/Tween 80/Saline:

Dissolve the HDAC6 inhibitor in 100% DMSO.

For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:

Take 100 µL of the DMSO stock solution.

Add 400 µL of PEG300 and mix.

Add 50 µL of Tween 80 and mix.

Add 450 µL of sterile saline and vortex.

DMSO/Corn Oil:

Dissolve the HDAC6 inhibitor in 100% DMSO.

For a final formulation of 10% DMSO and 90% corn oil:

Take 100 µL of the DMSO stock solution.

Add 900 µL of sterile corn oil and mix thoroughly.

Note: Always prepare fresh formulations before each administration. The stability of the

compound in the formulation should be determined.
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Animal Models and Administration
Animal Models: The choice of animal model will depend on the disease being studied.

Common models include xenografts in immunodeficient mice for cancer studies and various

transgenic or induced models for neurodegenerative and inflammatory diseases.[1][6]

Route of Administration: The route of administration will depend on the pharmacokinetic

properties of the inhibitor and the desired systemic exposure. Common routes include:

Intraperitoneal (IP): Allows for rapid absorption and systemic distribution.[7]

Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacodynamic

studies.[11]

Oral (p.o.): Preferred for clinical translation, but requires the compound to have good oral

bioavailability.[6]

Subcutaneous (SC): Provides slower, more sustained release.

Assessment of In Vivo Efficacy and Pharmacodynamics
Tumor Growth Inhibition: In cancer models, tumor volume should be measured regularly

(e.g., 2-3 times per week) using calipers. Tumor weight can be measured at the end of the

study.

Pharmacodynamic Biomarkers: To confirm target engagement in vivo, the acetylation status

of HDAC6 substrates can be measured in tumors or peripheral blood mononuclear cells

(PBMCs).

Western Blot: Assess the levels of acetylated α-tubulin and acetylated HSP90. An increase

in the acetylated forms of these proteins indicates HDAC6 inhibition.

Immunohistochemistry (IHC): Can be used to assess the levels of acetylated proteins

within the tumor tissue.

Behavioral Tests: For neurological and psychiatric models, a battery of behavioral tests

should be employed to assess cognitive function, anxiety, and depression-like behaviors.[7]
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Flow Cytometry: To analyze immune cell populations in the tumor microenvironment or

spleen.[8]

Pharmacokinetic Analysis: Blood samples should be collected at various time points after

drug administration to determine the pharmacokinetic profile of the inhibitor.
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Caption: A generalized workflow for in vivo studies of HDAC6 inhibitors.
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Caption: Simplified overview of HDAC6-mediated signaling and the effects of its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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